[2-(Octadecylsulfanyl)ethyl]phosphonic acid
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Overview
Description
[2-(Octadecylsulfanyl)ethyl]phosphonic acid: is an organophosphorus compound characterized by a long alkyl chain (octadecyl) attached to a phosphonic acid group via a sulfanyl (thioether) linkage. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Octadecylsulfanyl)ethyl]phosphonic acid typically involves the reaction of octadecyl mercaptan with ethylene oxide to form 2-(octadecylsulfanyl)ethanol. This intermediate is then reacted with phosphorus trichloride and water to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Octadecylsulfanyl)ethyl]phosphonic acid can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Substitution: The phosphonic acid group can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phosphonic acid derivatives.
Hydrolysis: Phosphoric acid and corresponding alcohols.
Scientific Research Applications
Chemistry:
Surface Modification: [2-(Octadecylsulfanyl)ethyl]phosphonic acid is used to modify surfaces, particularly metals and metal oxides, to enhance their hydrophobic properties.
Catalysis: It serves as a ligand in catalytic reactions, improving the efficiency and selectivity of various processes.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine:
Drug Delivery: It is explored for use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry:
Mechanism of Action
The mechanism of action of [2-(Octadecylsulfanyl)ethyl]phosphonic acid involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells. The phosphonic acid group can chelate metal ions, making it useful in catalysis and surface modification .
Comparison with Similar Compounds
Octadecylphosphonic acid: Similar in structure but lacks the sulfanyl linkage, making it less versatile in certain applications.
2-(Octadecylthio)ethanol: Similar but lacks the phosphonic acid group, limiting its use in catalysis and surface modification.
Uniqueness:
Properties
CAS No. |
920279-26-1 |
---|---|
Molecular Formula |
C20H43O3PS |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-octadecylsulfanylethylphosphonic acid |
InChI |
InChI=1S/C20H43O3PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-24(21,22)23/h2-20H2,1H3,(H2,21,22,23) |
InChI Key |
MZPNFKYBRYQCPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCP(=O)(O)O |
Origin of Product |
United States |
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